1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18148081
InChI: InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3
SMILES:
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC18148081

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine -

Specification

Molecular Formula C9H9BrF3NO
Molecular Weight 284.07 g/mol
IUPAC Name 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3
Standard InChI Key SKTILAOHOZATIA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has a molecular formula of C9H9BrF3NO\text{C}_9\text{H}_9\text{BrF}_3\text{NO} and a molecular weight of 284.07 g/mol . Its IUPAC name, 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine, reflects the substitution pattern on the benzene ring: a bromine atom at the 5-position, a methoxy group at the 2-position, and a trifluoroethylamine group attached to the 1-position.

Key Structural Features:

  • Aromatic Ring: The benzene ring contains a bromine atom (electron-withdrawing) and a methoxy group (electron-donating), creating a push-pull electronic effect.

  • Trifluoroethylamine Moiety: The CF3-\text{CF}_3 group introduces strong electronegativity, influencing both chemical reactivity and potential biological interactions .

PropertyValueSource
Molecular FormulaC9H9BrF3NO\text{C}_9\text{H}_9\text{BrF}_3\text{NO}
Molecular Weight284.07 g/mol
CAS Number1169882-53-4
SMILESCOC1=C(C=C(C=C1)Br)C(N)C(F)(F)F
InChI KeySKTILAOHOZATIA-UHFFFAOYSA-N

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves multi-step reactions, starting with the bromination and methoxylation of a phenyl precursor. Key steps include:

  • Bromination: Introduction of bromine at the 5-position of 2-methoxyphenyl derivatives using reagents like Br2\text{Br}_2 or NBS\text{NBS}.

  • Amine Formation: Coupling the brominated intermediate with trifluoroethylamine via nucleophilic substitution or reductive amination.

Optimization Parameters:

  • Solvents: Dichloromethane (DCM) or ethanol are commonly used due to their polarity and compatibility with Lewis acid catalysts.

  • Catalysts: Boron trifluoride (BF3\text{BF}_3) or palladium-based catalysts may enhance reaction efficiency.

  • Temperature: Reactions often proceed at mild temperatures (20–50°C) to prevent decomposition of sensitive intermediates.

Applications in Medicinal Chemistry and Drug Development

Role in Small-Molecule Drug Design

The compound’s trifluoromethyl group and bromine atom make it a valuable building block in drug discovery:

  • Targeted Binding: The CF3-\text{CF}_3 group improves binding affinity to hydrophobic pockets in proteins, as seen in kinase inhibitors .

  • Metabolic Stability: Fluorinated compounds often exhibit enhanced metabolic stability, prolonging drug half-life .

Case Study: Patent WO 2021/252822

A 2021 patent disclosed derivatives of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine as intermediates in synthesizing sulfonamide-based inhibitors targeting inflammatory pathways . For example:

  • (P)-1-(5-Chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide: This derivative demonstrated nanomolar activity against COX-2, highlighting the scaffold’s versatility .

Biological Activity and Mechanistic Insights

In Silico Predictions:

  • LogP: ~2.8 (indicating moderate lipophilicity).

  • Drug-Likeness: Compliant with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

HazardPrecautionary Measure
Skin IrritationAvoid direct contact; use fume hood
Inhalation RiskUse respiratory protection
Environmental ToxicityDispose via hazardous waste protocols

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